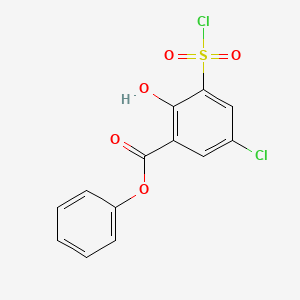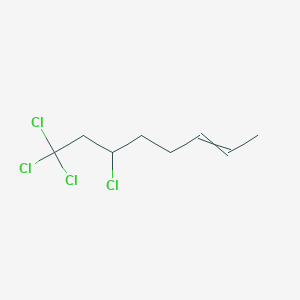
6,8,8,8-Tetrachlorooct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,8-Tetrachlorooct-2-ene is a chlorinated organic compound with the molecular formula C8H10Cl4 It is a derivative of octene, characterized by the presence of four chlorine atoms attached to the carbon chain
Preparation Methods
The synthesis of 6,8,8,8-Tetrachlorooct-2-ene typically involves the chlorination of octene. One common method is the reaction of octene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of chlorine atoms at the desired positions on the carbon chain.
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of octene and chlorine gas into a reactor, where the chlorination reaction takes place. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
6,8,8,8-Tetrachlorooct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction results in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of alcohols or ethers.
Scientific Research Applications
6,8,8,8-Tetrachlorooct-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated derivatives. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Although not widely used in medicine, this compound is explored for its potential therapeutic properties. Studies focus on its interactions with biological targets and its potential as a lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its chlorinated structure imparts unique properties to the final products, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 6,8,8,8-Tetrachlorooct-2-ene involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers investigate these interactions to understand the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
6,8,8,8-Tetrachlorooct-2-ene can be compared with other chlorinated organic compounds, such as:
6,8-Dichlorooct-2-ene: This compound has two chlorine atoms instead of four. It exhibits different chemical properties and reactivity compared to this compound.
6,8,8,8-Tetrachlorooctane: This compound is fully saturated, lacking the double bond present in this compound. The absence of the double bond affects its reactivity and applications.
6,8,8,8-Tetrachlorooct-1-ene:
The uniqueness of this compound lies in its specific chlorination pattern and the presence of the double bond, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62473-38-5 |
|---|---|
Molecular Formula |
C8H12Cl4 |
Molecular Weight |
250.0 g/mol |
IUPAC Name |
6,8,8,8-tetrachlorooct-2-ene |
InChI |
InChI=1S/C8H12Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h2-3,7H,4-6H2,1H3 |
InChI Key |
KZLMVWOONJCHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


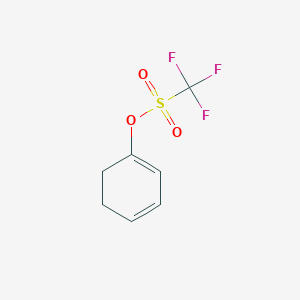
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester](/img/structure/B14519929.png)
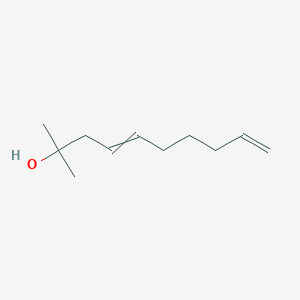
![Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-](/img/structure/B14519946.png)
![Dimethyl [(methylamino)methyl]phosphonate](/img/structure/B14519950.png)


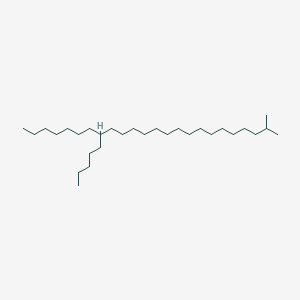
![4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide](/img/structure/B14519974.png)
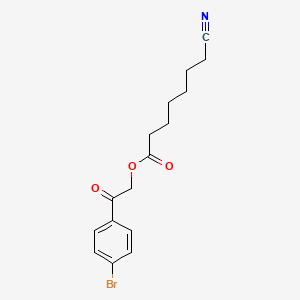
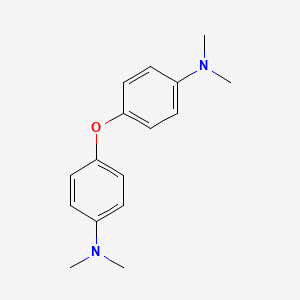
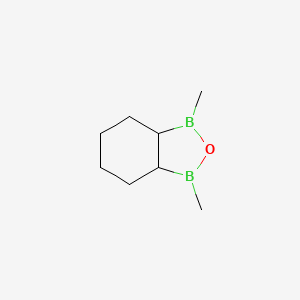
![2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14520016.png)
